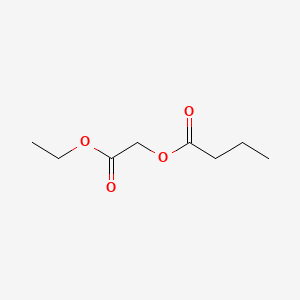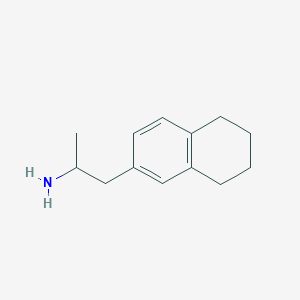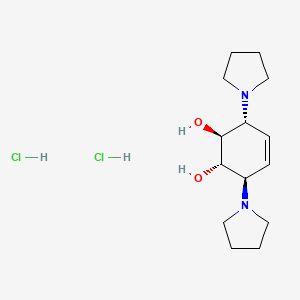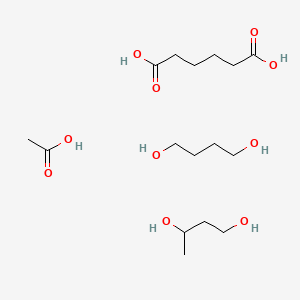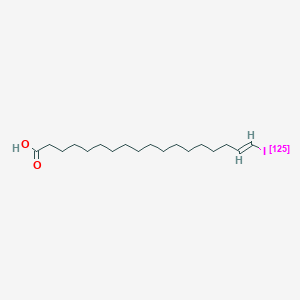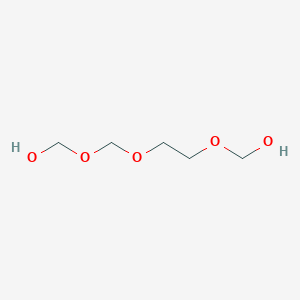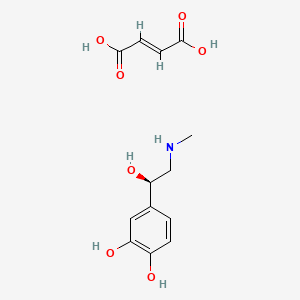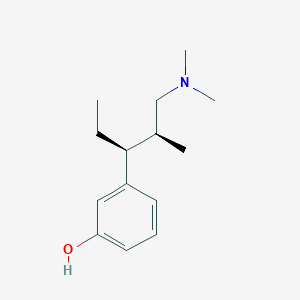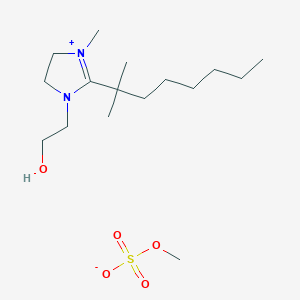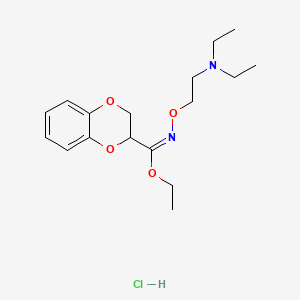
N-(Acetyloxy)-N-butoxy-2-naphthalenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCRIS 8789 is a chemical compound listed in the Chemical Carcinogenesis Research Information System (CCRIS). This database, developed by the National Cancer Institute, contains records of chemicals with carcinogenicity, mutagenicity, tumor promotion, and tumor inhibition test results . CCRIS 8789 is one of the many compounds studied for its potential effects on biological systems.
Analyse Des Réactions Chimiques
CCRIS 8789, like many organic compounds, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a double or triple bond. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a reference compound in studies of chemical carcinogenesis and mutagenesis.
Biology: It is used in studies of cellular responses to chemical exposure, including DNA damage and repair mechanisms.
Medicine: It is investigated for its potential role in cancer research, particularly in understanding the mechanisms of tumor promotion and inhibition.
Industry: It may be used in the development of new materials or chemicals with specific properties.
Mécanisme D'action
The mechanism of action of CCRIS 8789 involves its interaction with cellular components, leading to various biological effects. It may target specific molecular pathways involved in cell growth, differentiation, and apoptosis. The exact molecular targets and pathways can vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
CCRIS 8789 can be compared with other compounds listed in the CCRIS database, such as:
Prostratin (CCRIS 6292): An activator of protein kinase C and nuclear factor kappa B, used in studies of HIV latency reversal.
CCRIS 8789 is unique in its specific chemical structure and the particular biological effects it induces, making it a valuable compound for research in chemical carcinogenesis and related fields.
Propriétés
Numéro CAS |
357204-50-3 |
|---|---|
Formule moléculaire |
C17H19NO4 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
[(1-butoxynaphthalene-2-carbonyl)amino] acetate |
InChI |
InChI=1S/C17H19NO4/c1-3-4-11-21-16-14-8-6-5-7-13(14)9-10-15(16)17(20)18-22-12(2)19/h5-10H,3-4,11H2,1-2H3,(H,18,20) |
Clé InChI |
YQFINCXHJTWFSE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=CC2=CC=CC=C21)C(=O)NOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)
